molecular formula C12H16N2O2S B5143765 N-(2-methoxyphenyl)morpholine-4-carbothioamide

N-(2-methoxyphenyl)morpholine-4-carbothioamide

Cat. No.: B5143765
M. Wt: 252.33 g/mol
InChI Key: QGDUMRUJGHBCRR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)morpholine-4-carbothioamide: is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a carbothioamide group and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 2-methoxyphenyl isothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile under a nitrogen atmosphere. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

N-(2-methoxyphenyl)morpholine-4-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit RNA synthesis in bacterial cells. The compound binds to the active site of RNA, preventing its proper function and leading to the death of the bacterial cell .

Comparison with Similar Compounds

  • N-Phenylmorpholine-4-carbothioamide
  • N-(4-Methoxyphenyl)morpholine-4-carbothioamide
  • N-(4-Nitrophenyl)morpholine-4-carbothioamide

Comparison: N-(2-methoxyphenyl)morpholine-4-carbothioamide is unique due to the presence of the 2-methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to N-phenylmorpholine-4-carbothioamide, the methoxy group can enhance its solubility and potentially its efficacy as an antimicrobial agent. The presence of different substituents on the aromatic ring in similar compounds can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

N-(2-methoxyphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-11-5-3-2-4-10(11)13-12(17)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDUMRUJGHBCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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